molecular formula C14H17N3O4 B4884733 3-(AZEPAN-1-YL)-3-HYDROXY-5-NITRO-2,3-DIHYDRO-1H-INDOL-2-ONE

3-(AZEPAN-1-YL)-3-HYDROXY-5-NITRO-2,3-DIHYDRO-1H-INDOL-2-ONE

Cat. No.: B4884733
M. Wt: 291.30 g/mol
InChI Key: IJKZPJDBFDPZMA-UHFFFAOYSA-N
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Description

3-(AZEPAN-1-YL)-3-HYDROXY-5-NITRO-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound that belongs to the class of heterocyclic compounds It features an indole core substituted with an azepane ring, a hydroxy group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(AZEPAN-1-YL)-3-HYDROXY-5-NITRO-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole core, followed by the introduction of the azepane ring through nucleophilic substitution reactions. The hydroxy and nitro groups are then introduced via selective oxidation and nitration reactions, respectively. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as sodium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and advanced purification techniques like chromatography ensures the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(AZEPAN-1-YL)-3-HYDROXY-5-NITRO-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) in DMF for nucleophilic substitution reactions.

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of an amino derivative.

    Substitution: Formation of various substituted azepane derivatives.

Scientific Research Applications

3-(AZEPAN-1-YL)-3-HYDROXY-5-NITRO-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(AZEPAN-1-YL)-3-HYDROXY-5-NITRO-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. For example, the nitro group can participate in redox reactions, influencing cellular oxidative stress levels. The azepane ring may interact with protein receptors, altering their conformation and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(AZEPAN-1-YL)-3-HYDROXY-5-NITRO-2,3-DIHYDRO-1H-INDOL-2-ONE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxy and nitro groups allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and drug development.

Properties

IUPAC Name

3-(azepan-1-yl)-3-hydroxy-5-nitro-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4/c18-13-14(19,16-7-3-1-2-4-8-16)11-9-10(17(20)21)5-6-12(11)15-13/h5-6,9,19H,1-4,7-8H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJKZPJDBFDPZMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2(C3=C(C=CC(=C3)[N+](=O)[O-])NC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(AZEPAN-1-YL)-3-HYDROXY-5-NITRO-2,3-DIHYDRO-1H-INDOL-2-ONE
Reactant of Route 2
Reactant of Route 2
3-(AZEPAN-1-YL)-3-HYDROXY-5-NITRO-2,3-DIHYDRO-1H-INDOL-2-ONE
Reactant of Route 3
3-(AZEPAN-1-YL)-3-HYDROXY-5-NITRO-2,3-DIHYDRO-1H-INDOL-2-ONE
Reactant of Route 4
3-(AZEPAN-1-YL)-3-HYDROXY-5-NITRO-2,3-DIHYDRO-1H-INDOL-2-ONE
Reactant of Route 5
3-(AZEPAN-1-YL)-3-HYDROXY-5-NITRO-2,3-DIHYDRO-1H-INDOL-2-ONE
Reactant of Route 6
3-(AZEPAN-1-YL)-3-HYDROXY-5-NITRO-2,3-DIHYDRO-1H-INDOL-2-ONE

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